(R)-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions include oxazole derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
Methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Oxazole derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound is structurally similar and is used as an intermediate in the synthesis of other organic molecules.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another similar compound with applications in the synthesis of energetic materials.
Uniqueness
Methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate |
InChI |
InChI=1S/C8H12N2O3/c1-5-3-7(10-13-5)6(4-9)8(11)12-2/h3,6H,4,9H2,1-2H3 |
InChI Key |
IGAVCQFTFLGUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(CN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.